

Technical Support Center: MMT Assay

Troubleshooting & Best Practices

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Compound of Interest

Compound Name: *10,10'-Dimethyl-9,9'-biacridinium
Bis(monomethyl Terephthalate)*

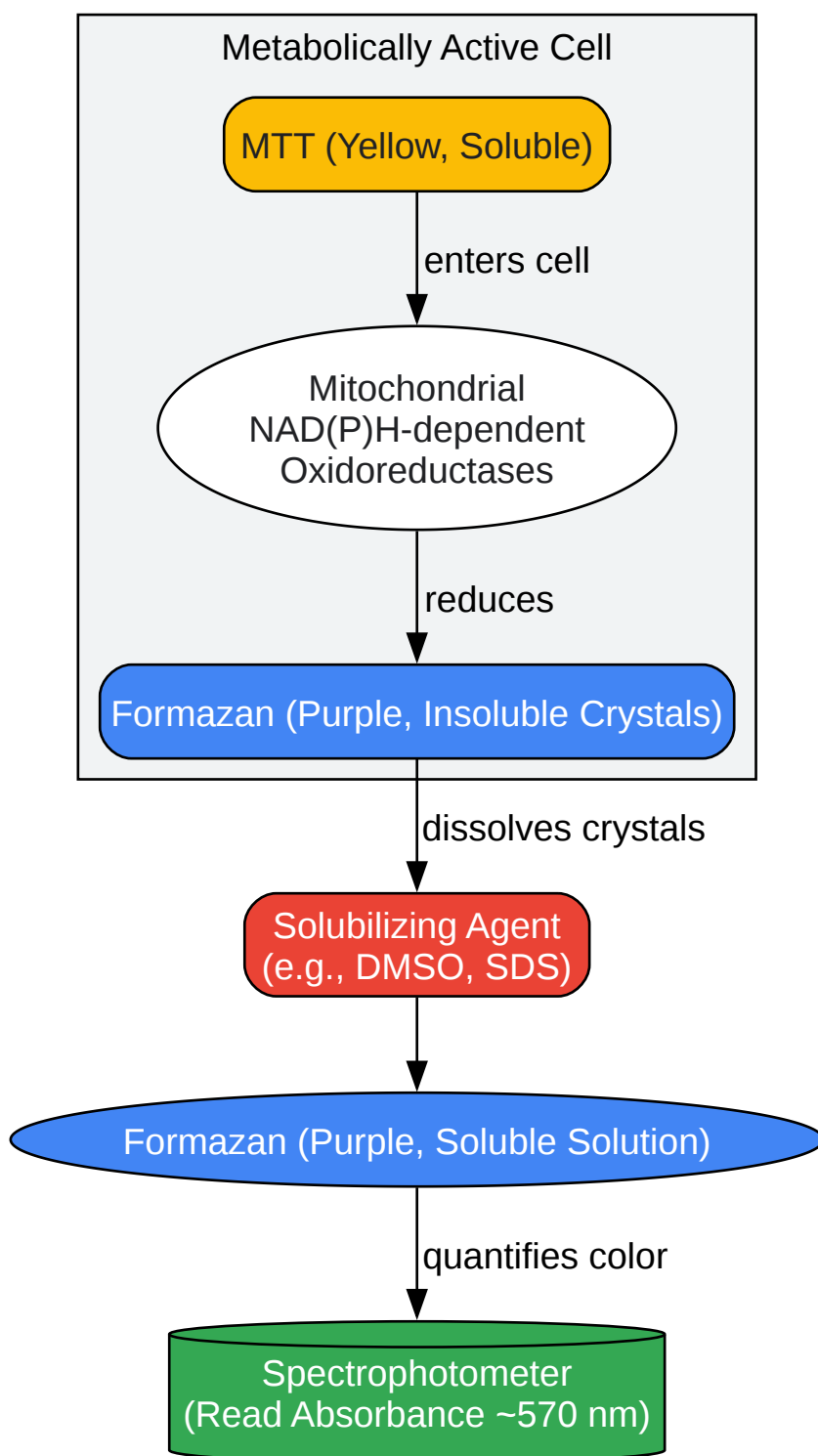
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Welcome to the technical support guide for the MMT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges of variability and reproducibility. As an assay that measures metabolic activity, its accuracy is contingent on meticulous optimization and an understanding of its biochemical principles. This guide provides field-proven insights and detailed protocols to help you achieve robust and reliable data.

The Core Principle: Understanding the MMT Assay

The MMT assay is a colorimetric method used to assess cell metabolic activity, which often serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The fundamental principle lies in the enzymatic reduction of the yellow tetrazolium salt, MMT, into an insoluble purple formazan product.[1][2][3] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of metabolically active, living cells.[1][4] Because this reduction only occurs in viable cells, the quantity of the resulting purple formazan is directly proportional to the number of living cells.[1] The insoluble formazan crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured with a spectrophotometer, typically between 550 and 600 nm.[2][5]



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